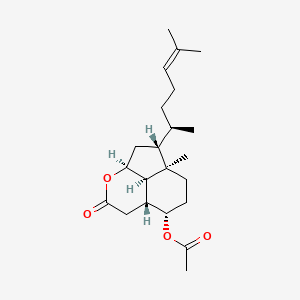
4-Acetylaplykurodin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylaplykurodin B is a natural product found in Aplysia fasciata with data available.
Wissenschaftliche Forschungsanwendungen
Ichthyotoxic Properties from Mollusk Aplysia Fasciata
4-Acetylaplykurodin B has been isolated from the mollusk Aplysia fasciata and identified for its ichthyotoxic properties. This compound is closely related to aplykurodin B found in Aplysia kurodai. The research studied the structural aspects and interconversion of lactones in aplykurodin derivatives (Spinella et al., 1992).
Relation to Alzheimer's Disease Treatment
While not directly studying 4-Acetylaplykurodin B, research into similar compounds like 4-phenylbutyrate (4-PBA) has shown promising results in Alzheimer's disease treatment. 4-PBA has demonstrated potential in reversing learning and memory deficits and reducing phosphorylated tau in Alzheimer's disease mouse models, indicating potential pathways for related compounds (Ricobaraza et al., 2009).
Anti-Cancer Potential
4-Acetylantroquinonol B, closely related to 4-Acetylaplykurodin B, has been identified as having potent anti-cancer properties, especially in colorectal cancer. This compound inhibits tumor proliferation, suppresses tumor growth, and attenuates chemoresistance. It has been effective in downregulating ALDH and other stemness-related factors, indicating its potential as a therapeutic agent in cancer treatment (Chang et al., 2015).
Plant Regeneration and Auxin Activity
Another related compound, 4-Phenylbutyric acid (4PBA), has been found to promote plant regeneration by mimicking the effect of exogenous auxin. This indicates potential applications in plant tissue culture engineering and research on plant β-oxidation pathways, suggesting possible research directions for 4-Acetylaplykurodin B in plant science (Iwase et al., 2022).
Eigenschaften
Produktname |
4-Acetylaplykurodin B |
|---|---|
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
[(1R,2R,4S,8R,9S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate |
InChI |
InChI=1S/C22H34O4/c1-13(2)7-6-8-14(3)17-12-19-21-16(11-20(24)26-19)18(25-15(4)23)9-10-22(17,21)5/h7,14,16-19,21H,6,8-12H2,1-5H3/t14-,16+,17-,18+,19+,21+,22-/m1/s1 |
InChI-Schlüssel |
RIEMONVULWSQQO-QTKMSAHMSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)OC(=O)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C |
Synonyme |
4-acetylaplykurodin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)

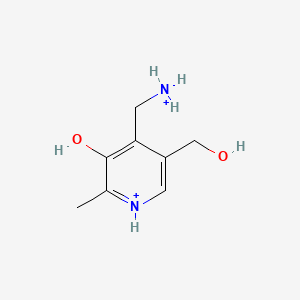
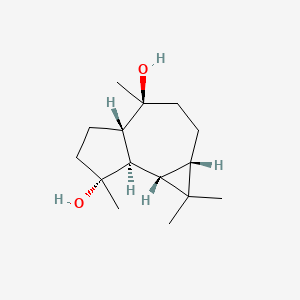
![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)
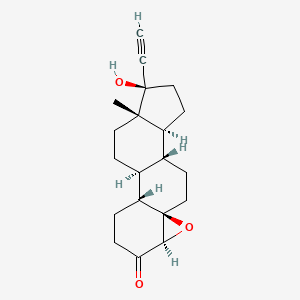
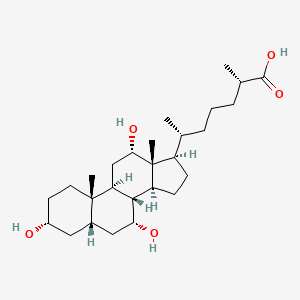
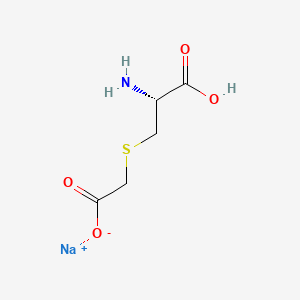
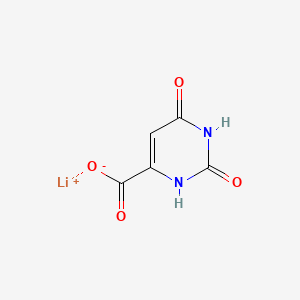
![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)
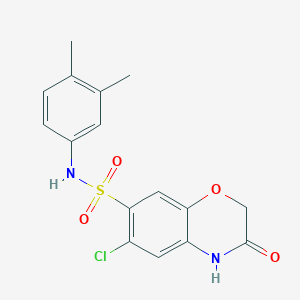

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)